1-[1-(Furan-2-yl)ethyl]piperazine
Description
1-[1-(Furan-2-yl)ethyl]piperazine is a piperazine derivative featuring a furan-2-yl ethyl group attached to one of the nitrogen atoms of the piperazine ring. The furan moiety introduces an electron-rich aromatic heterocycle, while the ethyl linker provides flexibility and modulates hydrophobicity. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[1-(furan-2-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H16N2O/c1-9(10-3-2-8-13-10)12-6-4-11-5-7-12/h2-3,8-9,11H,4-7H2,1H3 |
InChI Key |
IDPIEKHLYCYBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(Furan-2-yl)ethyl]piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Furan-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield various N-substituted piperazine derivatives.
Scientific Research Applications
1-[1-(Furan-2-yl)ethyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[1-(Furan-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in the context of its potential use as an anthelmintic agent.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Features
The compound’s key distinction lies in its furan-2-yl ethyl substituent. Below is a comparative analysis with similar piperazine derivatives:
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- Furan vs.
- Linkage Flexibility : The ethyl spacer in the target compound may enhance conformational adaptability for receptor binding compared to rigid acyl or direct aryl linkages .
Table 2: Functional Comparison of Piperazine Derivatives
Hypothesized Activity of 1-[1-(Furan-2-yl)ethyl]piperazine :
Physicochemical Properties
- pKa : Piperazine nitrogens typically have pKa₁ ~3.7 and pKa₂ ~7.9, similar to HEHPP (a dihydroxyethyl piperazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
